molecular formula C28H28N4O2 B2749473 1-[1-benzyl-3-(benzyloxy)-1H-pyrazole-4-carbonyl]-4-phenylpiperazine CAS No. 1014087-57-0

1-[1-benzyl-3-(benzyloxy)-1H-pyrazole-4-carbonyl]-4-phenylpiperazine

Cat. No.: B2749473
CAS No.: 1014087-57-0
M. Wt: 452.558
InChI Key: MTFLCPIFAPIWAM-UHFFFAOYSA-N
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Description

1-[1-benzyl-3-(benzyloxy)-1H-pyrazole-4-carbonyl]-4-phenylpiperazine is a complex organic compound that belongs to the class of pyrazole derivatives. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including cytotoxicity against various cancer cell lines .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-benzyl-3-(benzyloxy)-1H-pyrazole-4-carbonyl]-4-phenylpiperazine typically involves multiple steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by deprotection and selective intramolecular cyclization reactions . The reaction conditions often involve the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and reagents like diphenylvinylsulfonium triflate .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity, and ensuring compliance with industrial safety and environmental regulations.

Chemical Reactions Analysis

Types of Reactions

1-[1-benzyl-3-(benzyloxy)-1H-pyrazole-4-carbonyl]-4-phenylpiperazine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or alcohols, while reduction could produce amines or hydrocarbons .

Scientific Research Applications

1-[1-benzyl-3-(benzyloxy)-1H-pyrazole-4-carbonyl]-4-phenylpiperazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[1-benzyl-3-(benzyloxy)-1H-pyrazole-4-carbonyl]-4-phenylpiperazine involves binding to the colchicine binding site of tubulin, thereby inhibiting tubulin polymerization. This leads to cell cycle arrest at the sub-G1 and G2/M phases, ultimately inducing apoptosis in cancer cells . The compound’s ability to disrupt microtubule dynamics is a key factor in its cytotoxic effects.

Properties

IUPAC Name

(1-benzyl-3-phenylmethoxypyrazol-4-yl)-(4-phenylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H28N4O2/c33-28(31-18-16-30(17-19-31)25-14-8-3-9-15-25)26-21-32(20-23-10-4-1-5-11-23)29-27(26)34-22-24-12-6-2-7-13-24/h1-15,21H,16-20,22H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTFLCPIFAPIWAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)C3=CN(N=C3OCC4=CC=CC=C4)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H28N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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